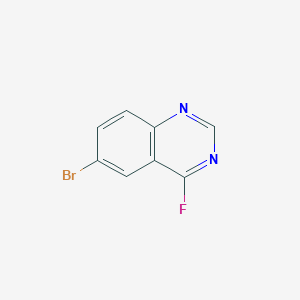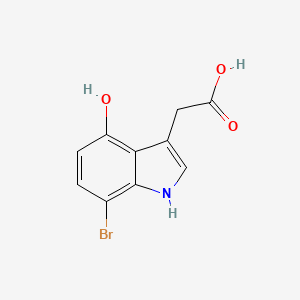
2-(7-bromo-4-hydroxy-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-bromo-4-hydroxy-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(7-bromo-4-hydroxy-1H-indol-3-yl)acetic acid involves several stepsThe reaction conditions typically involve the use of boron tribromide in dichloromethane at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(7-bromo-4-hydroxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Industry: It is used in the synthesis of other industrially relevant compounds and materials.
Mechanism of Action
The mechanism of action of 2-(7-bromo-4-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(7-bromo-4-hydroxy-1H-indol-3-yl)acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A well-known plant hormone with similar structural features but different biological activities.
4-hydroxyindole-3-acetic acid: Another indole derivative with distinct properties and applications.
2,4-dichlorophenoxyacetic acid: A synthetic analog of indole-3-acetic acid used as a herbicide. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
1227577-16-3 |
|---|---|
Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
2-(7-bromo-4-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-6-1-2-7(13)9-5(3-8(14)15)4-12-10(6)9/h1-2,4,12-13H,3H2,(H,14,15) |
InChI Key |
IGSGJSSTEXNNDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=CN2)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


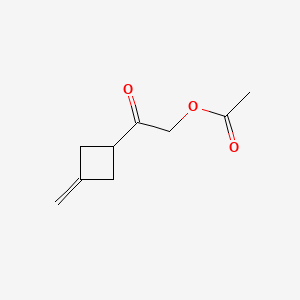
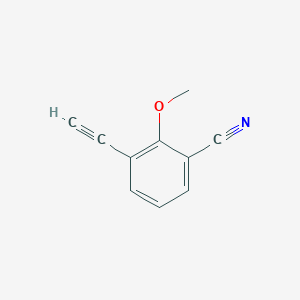
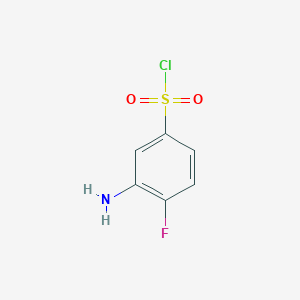
![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B13469129.png)
amine dihydrochloride](/img/structure/B13469132.png)




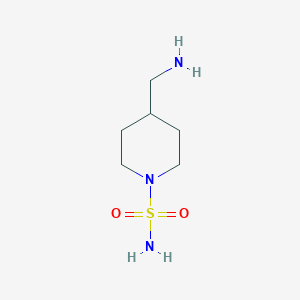
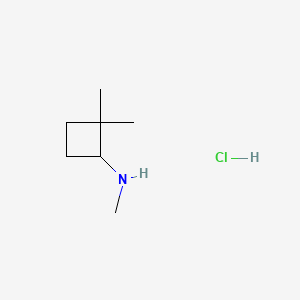
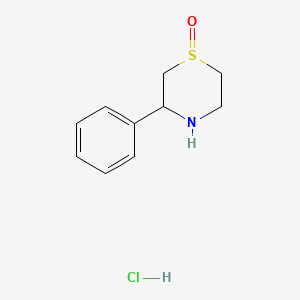
![3-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid](/img/structure/B13469186.png)
